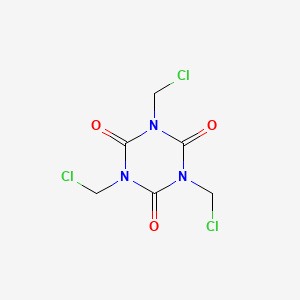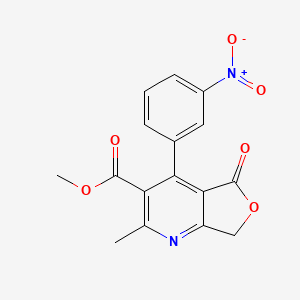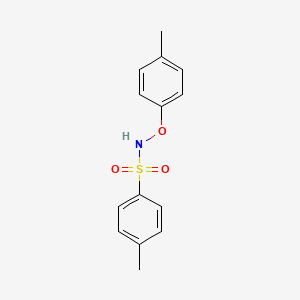
10-Oxodecyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxodecyl bromoacetate: is an organic compound with the molecular formula C12H21BrO3 It is characterized by the presence of an ester group, an aldehyde group, and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxodecyl bromoacetate typically involves the esterification of 10-oxodecanal with bromoacetic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 10-Oxodecyl bromoacetate can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 10-Oxodecanoic acid.
Reduction: 10-Hydroxydecyl bromoacetate.
Aplicaciones Científicas De Investigación
Chemistry: 10-Oxodecyl bromoacetate is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester and aldehyde groups. It serves as a model compound to investigate the mechanisms of these reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The ester and aldehyde groups can be modified to improve the pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of functionalized polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 10-Oxodecyl bromoacetate involves its reactivity with nucleophiles and oxidizing or reducing agents. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, while the aldehyde group can participate in various redox reactions. The bromine atom facilitates substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
10-Oxodecyl acetate: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl bromoacetate: Contains a bromoacetate group but lacks the long alkyl chain and aldehyde group, limiting its applications in certain reactions.
10-Oxodecyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 10-Oxodecyl bromoacetate is unique due to the presence of both an aldehyde and a bromoacetate group. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
65203-09-0 |
|---|---|
Fórmula molecular |
C12H21BrO3 |
Peso molecular |
293.20 g/mol |
Nombre IUPAC |
10-oxodecyl 2-bromoacetate |
InChI |
InChI=1S/C12H21BrO3/c13-11-12(15)16-10-8-6-4-2-1-3-5-7-9-14/h9H,1-8,10-11H2 |
Clave InChI |
IDZKTTDHRSQERX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC=O)CCCCOC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
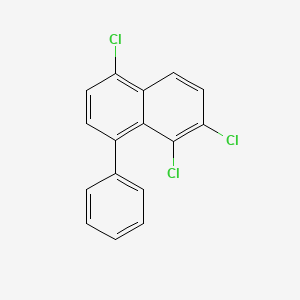
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
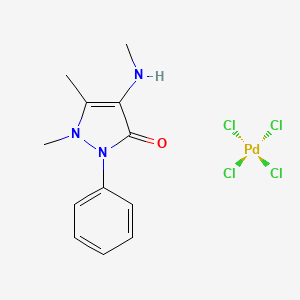
![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)
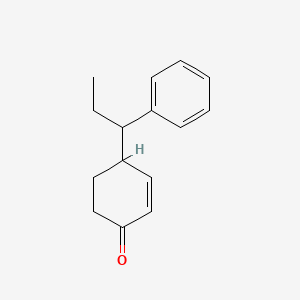
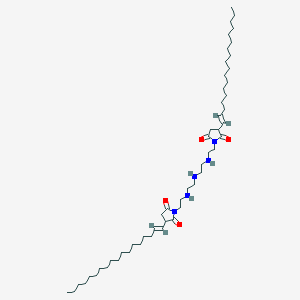
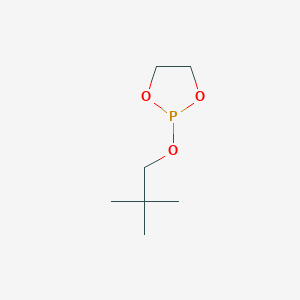
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
